Monoacylglycerol lipase (MAGL) inhibitors are a class of compounds that block the activity of the MAGL enzyme. This enzyme is responsible for breaking down 2-arachidonoylglycerol (2-AG), an endocannabinoid. Endocannabinoids are naturally occurring signaling molecules that activate the same receptors as cannabinoids found in cannabis. By inhibiting MAGL, these compounds increase the levels of 2-AG in the brain. [, , ]
MAGL inhibitors bind to and block the active site of the MAGL enzyme. [, , ] This inhibition prevents the breakdown of 2-AG, leading to increased levels of this endocannabinoid in the brain. 2-AG then activates cannabinoid receptors, primarily the CB1 receptor, resulting in various downstream effects.
Pain Management: MAGL inhibitors have demonstrated significant potential in preclinical studies for managing chronic pain, particularly neuropathic pain. [, ] They exhibit antinociceptive effects, meaning they reduce pain sensitivity.
Research Tool: MAGL inhibitors serve as valuable research tools for investigating the endocannabinoid system and its role in various physiological processes. By modulating endocannabinoid levels, researchers can gain insights into the therapeutic potential of targeting this system. []
CAS No.: 20438-03-3
CAS No.: 16124-22-4
CAS No.: 135441-88-2
CAS No.: 19467-38-0
CAS No.: 656830-26-1
CAS No.: 562099-15-4